molecular formula C11H11BrF3N B1401928 1-(3-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine CAS No. 1779122-19-8

1-(3-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine

Cat. No. B1401928
M. Wt: 294.11 g/mol
InChI Key: BTQJFLIHINYCIW-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine is a chemical compound with the molecular formula C11H11BrF3N . It has a molecular weight of 294.11 .


Molecular Structure Analysis

The molecular structure of 1-(3-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine consists of a pyrrolidine ring attached to a phenyl ring. The phenyl ring has bromo and trifluoromethyl substituents .


Physical And Chemical Properties Analysis

1-(3-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I found.

properties

IUPAC Name

1-[3-bromo-2-(trifluoromethyl)phenyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3N/c12-8-4-3-5-9(10(8)11(13,14)15)16-6-1-2-7-16/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQJFLIHINYCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=CC=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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